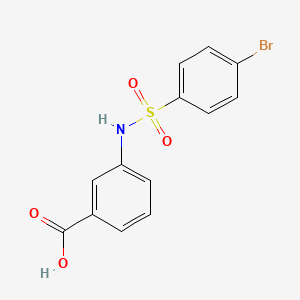

3-(4-Bromo-benzenesulfonylamino)-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Bromo-benzenesulfonylamino)-benzoic acid is an organic compound that features a benzoic acid core substituted with a 4-bromo-benzenesulfonylamino group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-benzenesulfonylamino)-benzoic acid typically involves the reaction of 4-bromo-benzenesulfonyl chloride with 3-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Bromo-benzenesulfonylamino)-benzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a sulfonamide derivative.

Aplicaciones Científicas De Investigación

3-(4-Bromo-benzenesulfonylamino)-benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-(4-Bromo-benzenesulfonylamino)-benzoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to effective inhibition.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-benzenesulfonyl chloride: A precursor used in the synthesis of 3-(4-Bromo-benzenesulfonylamino)-benzoic acid.

3-Aminobenzoic acid: Another precursor used in the synthesis.

Sulfonamide derivatives: Compounds with similar sulfonyl groups that exhibit comparable chemical properties.

Uniqueness

This compound is unique due to the presence of both a bromine atom and a sulfonylamino group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions in various research and industrial contexts.

Actividad Biológica

3-(4-Bromo-benzenesulfonylamino)-benzoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a benzenesulfonamide moiety with a bromo substituent, which contributes to its biological activity. The chemical structure can be represented as follows:

- Molecular Formula : C13H10BrN1O2S

- Molecular Weight : 325.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme involved in various physiological processes such as acid-base balance and fluid secretion.

Target Enzymes

- Carbonic Anhydrase : Inhibition leads to alterations in bicarbonate levels, affecting pH regulation and fluid dynamics in tissues.

- Acetylcholinesterase : Some studies suggest potential inhibitory effects on this enzyme, enhancing cholinergic transmission which may improve cognitive functions.

Biological Activity

The compound has been evaluated for various biological activities, including:

- Antimicrobial Activity : Exhibits significant antibacterial properties against a range of pathogens.

- Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 | |

| Anticancer | HeLa (cervical cancer) | 10 | |

| Carbonic Anhydrase Inhibition | Human erythrocytes | 5 |

Case Studies

-

Antimicrobial Efficacy :

A study assessed the antimicrobial activity of this compound against various bacterial strains. Results indicated that the compound effectively inhibited the growth of Staphylococcus aureus with an IC50 of 15 µM, suggesting its potential use as an antibacterial agent. -

Anticancer Potential :

In vitro studies on HeLa cells demonstrated that the compound induces apoptosis at concentrations around 10 µM. This effect was linked to the activation of caspase pathways, highlighting its role in cancer therapy development.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic parameters include:

- Absorption : The compound shows good permeability across cell membranes due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.

- Excretion : Excreted mainly via renal pathways.

Propiedades

IUPAC Name |

3-[(4-bromophenyl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO4S/c14-10-4-6-12(7-5-10)20(18,19)15-11-3-1-2-9(8-11)13(16)17/h1-8,15H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTBMLDLLOBSFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70367859 |

Source

|

| Record name | 3-(4-Bromo-benzenesulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59256-24-5 |

Source

|

| Record name | 3-(4-Bromo-benzenesulfonylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70367859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.